(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid physical and chemical properties
(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Properties of (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic Acid
Abstract As a Senior Application Scientist navigating the modern landscape of drug discovery, I have observed a critical paradigm shift: the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds. This transition is driven by the need to improve clinical success rates by enhancing solubility, reducing off-target toxicity, and precisely controlling pharmacophore geometry[1]. Among these emerging scaffolds, the bicyclo[3.2.0]heptane system stands out as a highly versatile bioisostere[2]. This whitepaper provides an authoritative, in-depth analysis of a premier chiral building block within this class: (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid .
Structural Dynamics and Bioisosterism
The bicyclo[3.2.0]heptane core consists of a cyclobutane ring fused to a cyclopentane ring. This fusion creates a rigid, conformationally locked system that inherently favors a boat-like conformation, a structural feature that remains remarkably stable regardless of peripheral substitution patterns[3].
In drug design, this conformational locking is invaluable. Exit Vector Plot (EVP) analyses demonstrate that the functional group trajectories of substituted bicyclo[3.2.0]heptanes can closely mimic those of 1,4-disubstituted benzenes or specific cycloalkanes[2]. By replacing a flat benzene ring with the (1S,5S)-bicyclo[3.2.0]heptane core, medicinal chemists can maintain the required spatial relationship between pharmacophores while drastically increasing the fraction of sp3 carbons ( Fsp3 )[1].
Fig 1: Logical workflow of bioisosteric replacement using the bicyclo[3.2.0]heptane scaffold.
Physicochemical Profiling
The physical and chemical properties of (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. The carboxylic acid moiety at the C2 position serves as a primary exit vector, ideal for amide coupling or esterification, while the lipophilic bicyclic core modulates the overall partition coefficient.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
|---|
| Molecular Formula | C8H12O2 | Represents a low-molecular-weight, sp3 -enriched fragment. | | Monoisotopic Mass | 140.0837 Da | Ideal fragment size for Fragment-Based Drug Discovery (FBDD)[4]. | | Predicted LogP | ~1.8 | Optimal lipophilicity for membrane permeability without excessive hydrophobicity[4]. | | Topological Polar Surface Area | 37.3 Ų | Driven entirely by the carboxylate; excellent for CNS penetration if derivatized. | | Stereocenters | C1(S), C5(S), C2(varies) | The cis-fusion at C1/C5 is thermodynamically favored during cycloaddition. | | Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
Chemical Reactivity & Mechanistic Insights
The reactivity of (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid is governed by the interplay between the sterically accessible carboxylic acid and the inherent ring strain of the fused cyclobutane system.
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Amide Coupling: The C2-carboxylic acid readily undergoes activation using standard uronium-based coupling reagents (e.g., HATU, TBTU) in the presence of a non-nucleophilic base (DIPEA). The rigid backbone prevents intramolecular steric clashes, resulting in high-yielding couplings with primary and secondary amines.
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Ring Strain Considerations: While the bicyclic core is stable under standard physiological and synthetic conditions, exposure to strong Lewis acids or prolonged thermal stress in the presence of transition metals can induce ring-opening or rearrangement of the cyclobutane ring. Synthetic protocols must therefore rely on chemoselective, mild conditions.
Experimental Workflow: Multigram Synthesis & Chiral Resolution
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the multigram synthesis of the bicyclo[3.2.0]heptane core, followed by functional group interconversion and chiral resolution to isolate the (1S,5S) enantiomer. This approach leverages the highly reliable [2+2] cycloaddition methodology[2].
Phase 1: Construction of the Bicyclic Core via [2+2] Cycloaddition
Objective: Stereospecific construction of the cis-fused bicyclo[3.2.0]heptane framework.
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Preparation: Suspend activated Zinc-Copper (Zn-Cu) couple (2.5 equiv) in anhydrous diethyl ether under an inert argon atmosphere. Add cyclopent-3-ene-1-carboxylic acid (1.0 equiv).
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In Situ Ketene Generation: Slowly add a solution of trichloroacetyl chloride (2.0 equiv) in diethyl ether dropwise at 0 °C.
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Causality: The Zn-Cu couple reduces trichloroacetyl chloride to generate dichloroketene in situ. Dichloroketene is highly reactive and immediately undergoes a concerted [π2s+π2a] cycloaddition with the alkene. This concerted mechanism strictly dictates the cis-fusion of the resulting cyclobutanone ring (establishing the relative 1S, 5R stereochemistry).
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Workup: Filter through Celite to remove zinc salts, wash with saturated NaHCO3 , and concentrate to yield the dichlorinated cyclobutanone intermediate.
Phase 2: Chemoselective Dechlorination and Deoxygenation
Objective: Removal of the α,α -dichloro and ketone groups to yield the saturated core.
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Dechlorination: Dissolve the intermediate in glacial acetic acid. Add activated zinc dust (5.0 equiv) in portions at room temperature. Stir for 4 hours.
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Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction pathway that chemoselectively cleaves the C-Cl bonds without reducing the cyclobutanone or the carboxylic acid.
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Wolff-Kishner Reduction: Isolate the dechlorinated ketone and dissolve in diethylene glycol. Add hydrazine hydrate (3.0 equiv) and KOH (4.0 equiv). Heat to 150 °C for 2 hours, then distill off water and increase temperature to 200 °C for 4 hours.
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Causality: The base-catalyzed decomposition of the intermediate hydrazone drives the complete deoxygenation of the cyclobutanone, yielding the fully saturated racemic bicyclo[3.2.0]heptane-2-carboxylic acid.
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Phase 3: Chiral Resolution
Objective: Isolation of the pure (1S,5S) enantiomer.
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Salt Formation: Dissolve the racemic acid in hot ethanol. Add 0.5 equivalents of (R)-(+)-1-phenylethylamine.
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Causality: The chiral amine forms diastereomeric salts with the racemic acid. Due to differences in lattice energy and solubility, the salt of the (1S,5S) enantiomer selectively crystallizes as the solution cools.
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Recrystallization & Cleavage: Filter the crystals and recrystallize twice from ethanol/water (80:20) to achieve >99% diastereomeric excess. Acidify the purified salt with 1M HCl and extract with ethyl acetate to recover the enantiopure (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid.
Fig 2: Multigram synthetic workflow for (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid.
Conclusion
The (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid scaffold represents a triumph of modern synthetic design applied to medicinal chemistry. By leveraging stereospecific[2+2] cycloadditions and rigorous chiral resolution, researchers can access a highly rigid, sp3 -rich building block. Its ability to conformationally lock pharmacophores while mimicking the exit vectors of traditional flat aromatic systems makes it an indispensable tool for developing next-generation therapeutics with optimized pharmacokinetic profiles.
References
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Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis National Institutes of Health (NIH) / PMC[Link][1]
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3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres ChemRxiv[Link][2]
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Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA PubMed / NIH[Link][3]
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PubChemLite - Rac-(1r,5r)-bicyclo[3.2.0]heptane-2-carboxylic acid (C8H12O2) University of Luxembourg (LCSB)[Link][4]
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Rac-(1r,5r)-bicyclo[3.2.0]heptane-2-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
